(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865247-03-6
VCID: VC6591888
InChI: InChI=1S/C18H14BrClN2O3S/c1-2-25-16(23)10-22-14-8-7-11(20)9-15(14)26-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Molecular Formula: C18H14BrClN2O3S
Molecular Weight: 453.74

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865247-03-6

Cat. No.: VC6591888

Molecular Formula: C18H14BrClN2O3S

Molecular Weight: 453.74

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate - 865247-03-6

Specification

CAS No. 865247-03-6
Molecular Formula C18H14BrClN2O3S
Molecular Weight 453.74
IUPAC Name ethyl 2-[2-(2-bromobenzoyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C18H14BrClN2O3S/c1-2-25-16(23)10-22-14-8-7-11(20)9-15(14)26-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
Standard InChI Key NQOHUZCRVMMEBS-UZYVYHOESA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br

Introduction

Synthesis Methods

The synthesis of benzothiazole derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of similar compounds might start with the preparation of a benzothiazole core, followed by the introduction of the bromobenzoyl imino group and the acetate moiety through subsequent reactions.

Example Synthesis Steps:

  • Preparation of Benzothiazole Core: This typically involves the reaction of an aniline derivative with a sulfur-containing compound.

  • Introduction of Bromobenzoyl Imino Group: This could involve a condensation reaction with a bromobenzoyl chloride derivative.

  • Acetylation: The final step might involve the reaction with an acetic anhydride or acetyl chloride to introduce the acetate group.

Biological Activities

Benzothiazoles are known for their antimicrobial and anticancer properties. The presence of a bromobenzoyl imino group and a chloro substituent could enhance these activities by interacting with biological targets more effectively.

Biological ActivityDescription
Antimicrobial ActivityBenzothiazoles have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer ActivitySome benzothiazole derivatives exhibit promising anticancer activity, particularly against specific cancer cell lines .

Research Findings and Future Directions

While specific research findings on (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate are not available, studies on similar compounds suggest potential applications in medicine. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.

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